molecular formula C5H4N2O3 B2877616 5-Hydroxypyridazine-4-carboxylic acid CAS No. 21579-35-1

5-Hydroxypyridazine-4-carboxylic acid

Numéro de catalogue B2877616
Numéro CAS: 21579-35-1
Poids moléculaire: 140.098
Clé InChI: YDRRCUWMPDQDFA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-Hydroxypyridazine-4-carboxylic acid is a chemical compound with the molecular formula C5H4N2O3 . It has an average mass of 140.097 Da and a monoisotopic mass of 140.022186 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyridazine ring, which is a six-membered ring with two nitrogen atoms, a carboxylic acid group (-COOH), and a hydroxyl group (-OH) .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, carboxylic acids in general can undergo a variety of reactions. They can react with bases to form ionic salts, undergo substitution of the hydroxyl hydrogen with an electrophile, and participate in esterification reactions .


Physical And Chemical Properties Analysis

This compound has a molecular formula of C5H4N2O3, an average mass of 140.097 Da, and a monoisotopic mass of 140.022186 Da . More detailed physical and chemical properties are not available in the current resources.

Applications De Recherche Scientifique

Tautomeric Forms and Intermolecular Interactions

Research by Katrusiak, Piechowiak, and Katrusiak (2011) explored the tautomeric forms and specific intermolecular interactions of related hydroxypyridazine carboxylic acids. They found that these compounds exist in a tautomeric equilibrium that affects their synthesis and crystallization properties. This research is crucial for understanding the chemical behavior of such compounds, including 5-hydroxypyridazine-4-carboxylic acid, in various environments (Katrusiak et al., 2011).

Synthesis of Potential Anticancer Agents

In the field of medicinal chemistry, the study by Temple, Wheeler, Comber, Elliott, and Montgomery (1983) focused on synthesizing pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, starting from a hydroxypyridine structure similar to this compound. These compounds were evaluated for their potential as anticancer agents, illustrating the significance of hydroxypyridazine derivatives in drug development (Temple et al., 1983).

Bioconversion in Antituberculous Agent Synthesis

Wieser, Heinzmann, and Kiener (1997) demonstrated the bioconversion of 2-cyanopyrazine to 5-hydroxypyrazine-2-carboxylic acid using Agrobacterium sp. DSM 6336. This process is vital for creating antituberculous agents, highlighting the role of hydroxypyrazine carboxylic acids in synthesizing new medicinal compounds (Wieser et al., 1997).

Development of DAAO Inhibitors

The study by Hondo, Warizaya, Niimi, Namatame, Yamaguchi, Nakanishi, Hamajima, Harada, Sakashita, Matsumoto, Orita, and Takeuchi (2013) on 4-hydroxypyridazin-3(2H)-one derivatives, closely related to hydroxypyridazine carboxylic acids, revealed their potential as novel D-amino acid oxidase (DAAO) inhibitors. This research contributes to understanding how modifications in hydroxypyridazine structures can lead to significant biomedical applications, especially in the context of cognitive deficit treatment (Hondo et al., 2013).

Magnetic Studies in Coordination Polymers

A study by Ahmad, Das, Lama, Poddar, and Bharadwaj (2012) on coordination polymers involving carboxylic acids, including structures similar to hydroxypyridazine carboxylic acids, showed insights into magnetic properties and applications. Such research is crucial for the development of new materials with specific magnetic characteristics (Ahmad et al., 2012).

Orientations Futures

The pyridazine ring, which is a part of 5-Hydroxypyridazine-4-carboxylic acid, has unique properties that make it an attractive heterocycle for drug design . Therefore, future research may explore the potential of this compound in drug discovery and development.

Propriétés

IUPAC Name

4-oxo-1H-pyridazine-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O3/c8-4-2-7-6-1-3(4)5(9)10/h1-2H,(H,6,8)(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDRRCUWMPDQDFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)C=NN1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

21579-35-1
Record name 5-hydroxypyridazine-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.